molecular formula C7H5Br2I B2684255 2-Bromo-1-(bromomethyl)-4-iodobenzene CAS No. 1261776-07-1

2-Bromo-1-(bromomethyl)-4-iodobenzene

Cat. No. B2684255
CAS RN: 1261776-07-1
M. Wt: 375.829
InChI Key: HVJRZXWQWJZMMI-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-4-iodobenzene is a unique chemical compound possessing both an aromatic hydrocarbon group, bromine atom and a carbonyl group, rendering it highly reactive . This compound serves as a crucial intermediate in the synthesis of various compounds with diverse applications .


Synthesis Analysis

The synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N has been developed . This reaction gives products in excellent yields within about 3 seconds .


Molecular Structure Analysis

The molecular structure and vibrational spectra of 2-Bromo-1-(bromomethyl)-4-iodobenzene can be predicted relatively accurately with moderate computational effort . In particular, for polyatomic molecules, the DFT methods lead to the prediction of more accurate molecular structure and vibrational frequencies than the conventional ab initio Hartree-Fock calculations .


Chemical Reactions Analysis

2-Bromo-1-(bromomethyl)-4-iodobenzene is a unique chemical compound that is highly reactive due to the presence of an aromatic hydrocarbon group, a bromine atom, and a carbonyl group . This compound serves as a crucial intermediate in the synthesis of various compounds with diverse applications .


Physical And Chemical Properties Analysis

2-Bromo-1-(bromomethyl)-4-iodobenzene has a molecular weight of 284.38 . It has a boiling point of 138-142 °C and a density of 1.933±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C and is a low melting solid with a yellow color .

Scientific Research Applications

Synthesis Applications

1,2-Dibromobenzenes, including derivatives like 1,2-dibromo-3-iodobenzene and 1,2-dibromo-4-iodobenzene, are significant precursors for various organic transformations, particularly those involving the formation of benzynes. These compounds are used in syntheses that involve regioselective bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).

Halogenation and Ring Expansion

The halogenation of polyalkylbenzenes, which can include compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene, is a critical process in organic chemistry. This process is facilitated by specific catalysts and conditions, contributing to the synthesis of mixed halogenated compounds with high yields (Bovonsombat & Mcnelis, 1993).

Domino Transformation Processes

CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters leads to the formation of 2,3-disubstituted benzofurans. This transformation involves an intermolecular C-C bond formation followed by an intramolecular C-O bond formation, demonstrating the versatility of these compounds in complex organic reactions (Lu, Wang, Zhang, & Ma, 2007).

Polymerization and Material Science

Compounds like 5-(Bromomethyl)-1,3-dihydroxybenzene, which are structurally similar to 2-Bromo-1-(bromomethyl)-4-iodobenzene, can undergo polymerization to form hyperbranched polyethers. These polymers have applications in material science due to their unique properties, such as a high number of phenolic hydroxyl groups (Uhrich, Hawker, Fréchet, & Turner, 1992).

Supercapacitor Applications

Research on the electrochemical behavior of supercapacitor carbon electrodes in various aqueous solutions modified by redox-active species, including bromine derivatives, has shown significant increases in capacitance values. This indicates the potential use of brominated compounds in enhancing the performance of supercapacitors (Frąckowiak et al., 2014).

Advanced Organic Synthesis Techniques

1-Bromo-2-iodobenzenes are utilized in Cu(I)-catalyzed reactions with 1,3-cyclohexanediones for the synthesis of dibenzofurans. These reactions showcase the utility of halogenated benzene derivatives in creating complex organic structures with high regioselectivity (Aljaar et al., 2012).

Mechanism of Action

E2 reactions are typically seen with secondary and tertiary alkyl halides, but a hindered base is necessary with a primary halide . The mechanism by which it occurs is a single step concerted reaction with one transition state . The rate at which this mechanism occurs is second order kinetics, and depends on both the base and alkyl halide .

Safety and Hazards

2-Bromo-1-(bromomethyl)-4-iodobenzene is considered hazardous . It causes severe skin burns and eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-bromo-1-(bromomethyl)-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2I/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJRZXWQWJZMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(bromomethyl)-4-iodobenzene

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